molecular formula C6H5NO4 B183719 4,6-Dihydroxynicotinic acid CAS No. 5466-62-6

4,6-Dihydroxynicotinic acid

Cat. No.: B183719
CAS No.: 5466-62-6
M. Wt: 155.11 g/mol
InChI Key: QJLHSJRQOWSNMD-UHFFFAOYSA-N
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Description

4,6-Dihydroxynicotinic acid is an organic compound with the molecular formula C₆H₅NO₄ It is a derivative of nicotinic acid, characterized by the presence of hydroxyl groups at the 4 and 6 positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dihydroxynicotinic acid can be synthesized through several methods. One common approach involves the hydroxylation of nicotinic acid derivatives. For instance, the compound can be prepared by reacting 3-pyridinecarboxylic acid with suitable hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The industrial synthesis also focuses on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxynicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, altering the compound’s properties.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

4,6-Dihydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways. Its interactions with biological molecules provide insights into various biochemical processes.

    Medicine: Research into its potential therapeutic applications is ongoing. It has shown promise in the development of drugs targeting specific enzymes and receptors.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,6-dihydroxynicotinic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups on the pyridine ring allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

    Nicotinic Acid:

    2,4-Dihydroxy-5-pyridinecarboxylic Acid: This compound has hydroxyl groups at different positions on the pyridine ring, leading to different chemical properties and reactivity.

Uniqueness: 4,6-Dihydroxynicotinic acid is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical behavior and potential applications. The presence of hydroxyl groups at the 4 and 6 positions enhances its ability to participate in hydrogen bonding and other interactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-4-1-5(9)7-2-3(4)6(10)11/h1-2H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLHSJRQOWSNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203117
Record name Nicotinic acid, 4,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5466-62-6
Record name Nicotinic acid, 4,6-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dihydroxynicotinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dihydroxynicotinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinic acid, 4,6-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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